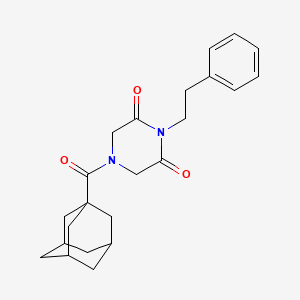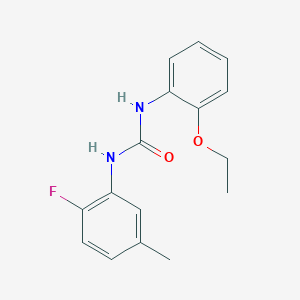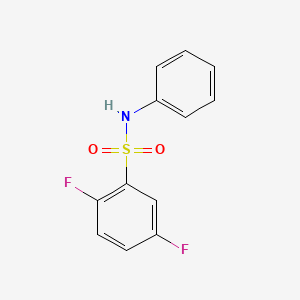
4-(adamantane-1-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(adamantane-1-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione is a synthetic organic compound that features a piperazine ring substituted with adamantane and phenylethyl groups. The adamantane moiety is known for its rigid, diamond-like structure, which can impart unique physical and chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(adamantane-1-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione typically involves multi-step organic reactions. One possible route could be:
Formation of the Piperazine Ring: Starting with a suitable diamine and diacid chloride to form the piperazine ring.
Introduction of the Adamantane Group: Using adamantane-1-carbonyl chloride to introduce the adamantane moiety via an acylation reaction.
Addition of the Phenylethyl Group: Employing a Friedel-Crafts alkylation to attach the phenylethyl group to the piperazine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the phenylethyl group could yield phenylacetic acid, while reduction of the carbonyl group could produce a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
4-(adamantane-1-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of adamantane derivatives on biological systems.
Medicine: Possible applications in drug development, particularly for its unique structural properties.
Industry: Use in the development of new materials with specific physical or chemical properties.
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The adamantane moiety might enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound.
Uniqueness
4-(adamantane-1-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione is unique due to the combination of the adamantane and phenylethyl groups, which could impart distinct physical, chemical, and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-(adamantane-1-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c26-20-14-24(15-21(27)25(20)7-6-16-4-2-1-3-5-16)22(28)23-11-17-8-18(12-23)10-19(9-17)13-23/h1-5,17-19H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOPGXBWPIYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(=O)N(C(=O)C4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-fluorophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5423501.png)


![2-[(6-Amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanyl]-2-phenylacetamide](/img/structure/B5423512.png)
![5-[(3-fluorophenoxy)methyl]-N-[(3R)-4-hydroxy-3-methylbutyl]-1H-pyrazole-3-carboxamide](/img/structure/B5423526.png)
![N-{5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5423532.png)

![methyl 2-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5423553.png)
![N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-2-amine](/img/structure/B5423555.png)
![{2-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}methylamine dihydrochloride](/img/structure/B5423556.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5423564.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5423570.png)
![N-isobutyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5423577.png)
![2-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5423585.png)
